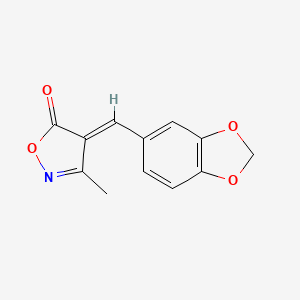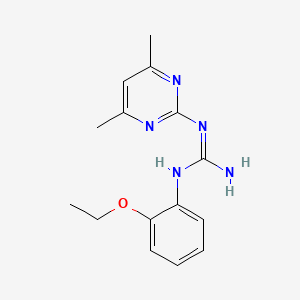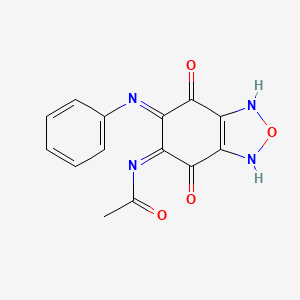
4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone, also known as MMDA-2, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in the 1970s and has since been studied for its potential applications in scientific research. In
Mecanismo De Acción
The exact mechanism of action of 4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. This may lead to increased serotonin release and activation of downstream signaling pathways. 4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone may also interact with other neurotransmitter systems, such as dopamine and norepinephrine, to produce its effects.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone has been shown to produce a range of biochemical and physiological effects in animal models. These effects include increased locomotor activity, altered body temperature, and changes in heart rate and blood pressure. 4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone has also been shown to produce changes in brain activity, particularly in regions involved in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-documented synthesis method. It also has a relatively long half-life, which allows for longer experiments. However, 4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone is a controlled substance and requires special licensing and handling procedures. It also has potential safety concerns and may produce adverse effects in animal models.
Direcciones Futuras
There are several future directions for research on 4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is its potential use as a tool for studying the neurobiology of reward and motivation. Further research is needed to fully understand the mechanism of action of 4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone involves the condensation of 3-methyl-2-nitroso-5-phenyl-2,3-dihydro-1H-pyrazine with 1,3-benzodioxole-5-carboxaldehyde in the presence of a reducing agent. The resulting product is then reduced to 4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone. The synthesis of 4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone is relatively straightforward and has been well-documented in the literature.
Aplicaciones Científicas De Investigación
4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone has also been shown to have effects on dopamine and norepinephrine receptors, which are involved in the regulation of reward, motivation, and attention.
Propiedades
IUPAC Name |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-7-9(12(14)17-13-7)4-8-2-3-10-11(5-8)16-6-15-10/h2-5H,6H2,1H3/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZOINRTUOVWGH-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)C1=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NOC(=O)/C1=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817766 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-dimethyl-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5910331.png)



![1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5910349.png)
![2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5910359.png)

![1-hydroxy-3-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910368.png)



![2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5910397.png)
![3,5-dimethyl-1-[(2-phenylvinyl)sulfonyl]-1H-pyrazole](/img/structure/B5910404.png)